molecular formula C18H34O5 B099300 4-tert-Butylcyclohexano-15-crown-5 CAS No. 17454-49-8

4-tert-Butylcyclohexano-15-crown-5

Cat. No.: B099300
CAS No.: 17454-49-8
M. Wt: 330.5 g/mol
InChI Key: KEDVODGFVKTPLB-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexano-15-crown-5 is a complex organic compound with the molecular formula C18H34O5. It is a type of crown ether, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .

Scientific Research Applications

4-tert-Butylcyclohexano-15-crown-5 has several scientific research applications:

Preparation Methods

The synthesis of 4-tert-Butylcyclohexano-15-crown-5 typically involves the cyclization of linear polyether precursors under specific reaction conditions. The process often requires the use of strong bases and high temperatures to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of specialized catalysts to improve yield and selectivity .

Chemical Reactions Analysis

4-tert-Butylcyclohexano-15-crown-5 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where one of the ether groups is replaced by another nucleophile. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohexano-15-crown-5 involves the formation of stable complexes with cations. The ether groups in the compound’s structure can coordinate with metal ions, effectively “trapping” them within the ring. This ability to form complexes is due to the electron-donating properties of the ether oxygen atoms, which interact with the positively charged cations .

Comparison with Similar Compounds

Similar compounds to 4-tert-Butylcyclohexano-15-crown-5 include other crown ethers such as 18-crown-6 and 15-crown-5. Compared to these compounds, this compound has a unique bicyclic structure that provides enhanced stability and selectivity in complex formation. This makes it particularly useful in applications where high specificity is required .

Properties

IUPAC Name

17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O5/c1-18(2,3)15-4-5-16-17(14-15)23-13-11-21-9-7-19-6-8-20-10-12-22-16/h15-17H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDVODGFVKTPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2C(C1)OCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391140
Record name 17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17454-49-8
Record name 17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylcyclohexano-15-crown-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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